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Compound of Interest

Compound Name: Arsenic trifluoride

Cat. No.: B1585507 Get Quote

For Researchers, Scientists, and Semiconductor Professionals

These application notes provide a comprehensive overview of the use of Arsenic Trifluoride
(AsF₃) as a source material for arsenic ion implantation, a critical process in semiconductor

device fabrication. The information is intended for researchers, scientists, and professionals

involved in semiconductor manufacturing and materials science.

Introduction to Arsenic Trifluoride for Ion
Implantation
Arsenic is a standard n-type dopant for silicon, used to create charge carriers (electrons) and

thereby modify the electrical conductivity of the semiconductor material. Ion implantation is the

primary method for introducing arsenic atoms into the silicon lattice with high precision in terms

of dose and depth.[1] Arsenic trifluoride (AsF₃) is one of the precursor gases used as a

source of arsenic ions in ion implanters.[2]

While arsine (AsH₃) is also a common arsenic source, AsF₃ offers an alternative with different

handling and performance characteristics. The choice between these sources can depend on

factors such as desired beam characteristics, equipment compatibility, and safety protocols.
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A thorough understanding of the properties of AsF₃ is essential for its safe and effective use.

Property Value

Chemical Formula AsF₃

Molar Mass 131.92 g/mol

Appearance Colorless, oily liquid

Boiling Point 60.4 °C

Hazards Highly toxic, corrosive

Applications in Semiconductor Doping
The primary application of arsenic trifluoride in this context is the n-type doping of silicon

wafers. This is a fundamental step in the fabrication of various electronic components,

including:

CMOS Transistors: Forming the source and drain regions of NMOS transistors.

Bipolar Junction Transistors (BJTs): Creating the emitter and collector regions.

Buried Layers: Producing highly doped subterranean layers in the silicon substrate.

Arsenic is often preferred over other n-type dopants like phosphorus for applications requiring

shallow junctions due to its lower diffusion rate in silicon, which allows for better control of the

dopant profile.

Quantitative Data for Arsenic Implantation
The following tables summarize typical parameters and resulting properties for arsenic ion

implantation. While this data is not exclusively for an AsF₃ source, it provides a general

reference for the process. Specific results with an AsF₃ source are expected to be within these

ranges, though ion source performance may vary.

Table 1: Typical Arsenic Ion Implantation Parameters
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Parameter Typical Range Application

Energy 1 keV - 200 keV
Shallow junctions (low energy)

to deep wells (high energy)

Dose 1x10¹³ - 5x10¹⁵ atoms/cm²

Threshold voltage adjust (low

dose) to source/drain formation

(high dose)

Tilt Angle 7° To minimize ion channeling

Annealing Temperature 900°C - 1100°C
Dopant activation and damage

repair

Table 2: Sheet Resistance for Arsenic Implanted in Silicon (Post-Annealing)

Implant Dose
(atoms/cm²)

Implant Energy
(keV)

Annealing
Conditions

Resulting Sheet
Resistance (Ω/sq)

1x10¹⁵ 5 RTA, 1050°C, 10s ~100 - 150

5x10¹⁴ 20 Furnace Anneal
Varies with anneal

time and temp

2x10¹⁵ 20 Furnace Anneal
Varies with anneal

time and temp

Note: RTA stands for Rapid Thermal Annealing. Sheet resistance is a critical parameter that is

inversely proportional to the conductivity of the doped layer.[3]

Experimental Protocols
Safety Protocol for Handling Arsenic Trifluoride
WARNING: Arsenic trifluoride is extremely toxic and corrosive. All handling must be

performed in a controlled environment by trained personnel.

Gas Cabinet: AsF₃ cylinders must be housed in a certified gas cabinet with a proper exhaust

ventilation system and leak detection.
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Personal Protective Equipment (PPE): Self-contained breathing apparatus (SCBA),

chemical-resistant gloves, and a full-body suit should be worn when handling AsF₃ cylinders

or performing maintenance on gas lines.[4][5]

Leak Detection: Continuous monitoring for AsF₃ leaks is mandatory in the gas cabinet and

around the ion implanter.

Emergency Response: An emergency response plan must be in place, including procedures

for gas leaks, spills, and personnel exposure. Emergency showers and eyewash stations

must be readily accessible.[6]

Protocol for N-type Doping of Silicon using an AsF₃
Source
This protocol outlines the general steps for performing an arsenic ion implantation using an ion

implanter equipped with an AsF₃ gas source.

Equipment:

High-current or medium-current ion implanter

Arsenic trifluoride (AsF₃) gas source cylinder

Silicon wafers (p-type)

Post-implantation annealing system (e.g., RTA or furnace)

Metrology tools for measuring sheet resistance and dopant profiles (e.g., four-point probe,

SIMS)

Procedure:

System Preparation:

Ensure the ion implanter is in a stable, high-vacuum state.

Verify the integrity of the AsF₃ gas delivery system and check for leaks.
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Load the silicon wafers into the implanter's end station.

Ion Source Operation:

Introduce AsF₃ gas into the ion source chamber at a controlled flow rate.

Initiate a plasma in the ion source to ionize the AsF₃ molecules.

Extract the ions from the source using an extraction voltage.

Ion Beam Tuning:

Use the mass analyzer magnet to select the desired arsenic ion species (e.g., ⁷⁵As⁺).

Accelerate the ions to the target energy.

Focus and steer the ion beam to ensure uniformity across the wafer.

Implantation:

Scan the ion beam across the wafer surface or mechanically scan the wafer through a

stationary beam.

Monitor the ion current to accurately control the implanted dose.

Terminate the implantation once the target dose is reached.

Post-Implantation Annealing:

Transfer the implanted wafers to an annealing system.

Perform a high-temperature anneal (e.g., RTA at 1050°C for 10 seconds) to activate the

implanted arsenic atoms and repair crystal damage.[7]

Characterization:

Measure the sheet resistance of the doped layer using a four-point probe.
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Analyze the arsenic concentration versus depth profile using Secondary Ion Mass

Spectrometry (SIMS).

Visualizations
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Workflow for arsenic ion implantation using an AsF₃ source.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Arsenic Trifluoride
in Ion Implantation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585507#ion-implantation-applications-of-arsenic-
trifluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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